molecular formula C21H24FNO4S B11422335 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-propoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-propoxybenzamide

Cat. No.: B11422335
M. Wt: 405.5 g/mol
InChI Key: LVLIORQTCBZAMN-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE: is a synthetic organic compound characterized by its unique chemical structure, which includes a thiolane ring, a fluorophenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring, followed by the introduction of the fluorophenyl group and the propoxybenzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.

Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The thiolane ring and fluorophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE
  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-BROMOPHENYL)METHYL]-2-PROPOXYBENZAMIDE

Uniqueness: The presence of the fluorophenyl group in N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]-2-PROPOXYBENZAMIDE imparts unique electronic properties, enhancing its binding affinity and specificity for certain molecular targets compared to its chloro- and bromo-substituted analogs.

Properties

Molecular Formula

C21H24FNO4S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-propoxybenzamide

InChI

InChI=1S/C21H24FNO4S/c1-2-12-27-20-10-6-4-8-18(20)21(24)23(17-11-13-28(25,26)15-17)14-16-7-3-5-9-19(16)22/h3-10,17H,2,11-15H2,1H3

InChI Key

LVLIORQTCBZAMN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3

Origin of Product

United States

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